2-(2-Thienyl)ethanimidamide hydrochloride
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Description
Molecular Structure Analysis
The InChI code for 2-(2-Thienyl)ethanimidamide hydrochloride is 1S/C6H8N2S.ClH/c7-6(8)4-5-2-1-3-9-5;/h1-4H,7-8H2;1H and the InChI key is DIPCWZXORUATHI-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
2-(2-Thienyl)ethanimidamide hydrochloride is a powder at room temperature . It has a molecular weight of 176.67 . More detailed physical and chemical properties may be available from the supplier or in the material safety data sheet (MSDS).Scientific Research Applications
Metabolic Pathways
A study by Gordon, McCarthy, & Chang (1987) discovered a novel metabolite, 2-(2-thienyl)propionic acid, formed in vivo from 2-(2-thienyl)allylamine hydrochloride. The formation involves the loss of the amine moiety followed by the reduction of the olefinic group.
Antimicrobial Applications
- Demirayak, Mohsen, & Güven (2002) synthesized some 2-aryl-4,5-dithienylimidazoles, exhibiting appreciable antimicrobial activities.
- Chandrasekaran & Nagarajan (2005) developed 2-amino-6-aryl-4-(2-thienyl)pyrimidines with significant antibacterial activity against gram-positive organisms.
- Santo et al. (1997) focused on the antifungal activities of thienyl and 1H-pyrrolyl derivatives of 1-aryl-2-(1H-imidazol-1-yl)ethane, finding notable efficacy against certain fungi.
Synthesis and Characterization
- Mutlu & Irez (2008) synthesized and characterized new tridentate iminooxime ligands, including derivatives of 2-(2-thienyl)(1,2,3,4-tetrahydroquinazolin-2-yl)methane.
- Barthes et al. (2015) developed environment-sensitive fluorescent dyes bonded to the C-5 position of deoxyuridine for DNA research, including 2-thienyl derivatives.
Corrosion Inhibition
- Walter & Cooke (1997) studied 2-(Decylthio)ethanamine hydrochloride for its corrosion inhibition properties in cooling water systems.
- Bentiss, Lebrini, & Lagrenée (2005) investigated the corrosion inhibition of mild steel using 2,5-bis(n-thienyl)-1,3,4-thiadiazoles.
Solar Cell Applications
Kalle et al. (2022) researched the use of 2-(2-thienyl)perimidines in light-harvesting iridium(III) complexes for dye-sensitized solar cells, demonstrating panchromatic absorption up to 1000 nm.
properties
IUPAC Name |
2-thiophen-2-ylethanimidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c7-6(8)4-5-2-1-3-9-5;/h1-3H,4H2,(H3,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLBDBXGRIKBMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)ethanimidamide hydrochloride |
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